

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Methylthiophene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermodynamic properties of **2-Methylthiophene**. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development, offering precise data, detailed experimental methodologies, and visualizations of relevant biological pathways.

Core Thermodynamic Properties

The thermodynamic properties of **2-Methylthiophene** have been determined through various experimental and computational methods. A summary of these key quantitative data is presented below for easy reference and comparison.

Table 1: Fundamental Thermodynamic and Physical Properties of 2-Methylthiophene



Property	Value	Unit	Reference
Molecular Formula	C₅H ₆ S	-	[1][2]
Molecular Weight	98.17	g/mol	[1]
Boiling Point	112.0 - 113.0	°C	[3]
Melting Point	-63.4	°C	[1]
Density (at 25 °C)	1.014	g/mL	[3]
Refractive Index (n20/D)	1.52	-	[3]
Vapor Pressure (at 37.7 °C)	47.6	mmHg	[3]

Table 2: Enthalpy and Entropy Data for 2-Methylthiophene



Property	Value	Unit	State	Reference
Standard Molar Enthalpy of Formation (ΔfH ⁰)	44.6	kJ/mol	Liquid	[4]
Standard Molar Enthalpy of Formation (ΔfH ^o)	83.5	kJ/mol	Gas	[4]
Standard Molar Entropy (S ^o)	218.5	J/(mol·K)	Liquid	[4]
Enthalpy of Fusion (ΔfusH)	2263	cal/mol	-	[5]
Entropy of Fusion (ΔfusS)	53.62	J/(mol·K)	-	[6]
Enthalpy of Vaporization (ΔναρΗ)	11651 - 3.937T - 1.364x10 ⁻² T ²	cal/mol	-	[5]

Table 3: Heat Capacity of 2-Methylthiophene

State	Temperature Range (°K)	Heat Capacity (Cp) Equation	Unit	Reference
Liquid	213 - 344	45.85 - 0.1754T + 6.772x10 ⁻⁴ T ² - 6.771x10 ⁻⁷ T ³	cal deg ⁻¹ mole ⁻¹	[5]
Vapor	375 - 473	-1.745 + 9.562x10 ⁻² T - 4.420x10 ⁻⁵ T ²	cal deg ⁻¹ mole ⁻¹	[5]
Liquid (at 298.15 K)	298.15	149.8	J/(mol·K)	[4]

Experimental Protocols



The determination of the thermodynamic properties of **2-Methylthiophene** relies on precise experimental techniques. Below are detailed methodologies for key experiments.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a fundamental technique for determining the heat capacity of a substance. The following protocol outlines the general procedure used in such measurements.





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Caption: Workflow for Adiabatic Calorimetry.



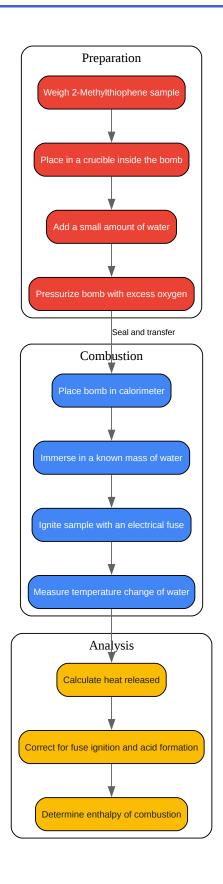
Detailed Steps:

- Sample Preparation: A high-purity sample of 2-Methylthiophene is required. The sample is
 typically purified by distillation and then degassed to remove any dissolved gases. A
 precisely weighed amount of the sample is then hermetically sealed in a calorimeter vessel.
- Calorimeter Setup: The calorimeter vessel is placed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel, minimizing heat exchange with the surroundings.
- Measurement: The sample is cooled to the desired starting temperature. A known quantity of
 electrical energy is supplied to a heater within the sample vessel, causing a small increase in
 temperature. The temperature change is precisely measured using a platinum resistance
 thermometer.
- Data Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the observed temperature rise. This process is repeated across the desired temperature range to obtain the heat capacity as a function of temperature.[7]

Bomb Calorimetry for Enthalpy of Combustion

Rotating-bomb calorimetry is employed to determine the enthalpy of combustion of organic sulfur compounds like **2-Methylthiophene**.





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Caption: Workflow for Bomb Calorimetry.



Detailed Steps:

- Sample Preparation: A precisely weighed sample of **2-Methylthiophene** is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of water is added to the bomb to dissolve the combustion products. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- Combustion: The bomb is submerged in a known quantity of water in a calorimeter. The
 sample is ignited by passing an electric current through a fuse wire. The heat released by the
 combustion reaction is absorbed by the bomb and the surrounding water, causing a
 temperature increase.
- Temperature Measurement: The temperature of the water is carefully monitored and recorded before and after combustion to determine the temperature change.
- Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (which is determined by burning a standard substance like benzoic acid), and corrections for the heat of ignition of the fuse and the formation of sulfuric acid from the sulfur in the sample.[8][9][10]

Biological Significance for Drug Development

For drug development professionals, understanding the metabolic fate of a molecule is critical. Thiophene derivatives, including **2-Methylthiophene**, can undergo metabolic activation by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive metabolites. This is a crucial consideration in assessing the potential toxicity of drug candidates containing a thiophene moiety.

Metabolic Activation Pathway of Thiophene Derivatives

The primary metabolic pathway for many thiophene-containing compounds involves oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive thiophene-S-oxides or thiophene epoxides.[11] These electrophilic intermediates can covalently bind to cellular macromolecules, such as proteins, which is a potential mechanism of toxicity.[12][13][14]





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Caption: Metabolic Activation of **2-Methylthiophene**.

This metabolic activation pathway highlights a key area of investigation in the safety assessment of any new drug candidate containing a thiophene ring. Understanding the specific CYP isoforms involved and the propensity for reactive metabolite formation is essential for predicting and mitigating potential adverse drug reactions.

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